The compound 2-{[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic molecule characterized by its unique structural features. It consists of multiple functional groups, including a pyrimidine ring, a piperidine ring, and a triazole moiety. The molecular formula is with a molecular weight of approximately 392.47 g/mol. The compound is identified by the CAS number 2195951-73-4 and is primarily utilized in research settings.
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific conditions and reagents will dictate the products formed from these reactions.
The synthesis of 2-{[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one typically involves several key steps:
These steps are usually optimized for yield and purity in laboratory settings.
The compound is primarily intended for research purposes and may have applications in:
Due to its structural complexity, it may serve as a valuable tool in various fields of scientific research.
Interaction studies involving this compound would typically focus on its binding affinity to specific receptors or enzymes. These studies can help elucidate the mechanism of action and potential therapeutic applications. Preliminary data may suggest interactions with kinases or other proteins involved in cellular signaling pathways.
Several compounds share structural similarities with 2-{[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine | Contains piperidine and pyrimidine; potential biological activity | |
| 3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxyquinazolin-4-one | Features quinazolinone structure; studied for anti-cancer properties | |
| 3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxyquinazolinone | Similar structural motifs; potential therapeutic applications |
The uniqueness of 2-{[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one lies in its combination of multiple heterocyclic rings (pyrimidine, piperidine, triazole) which may confer distinct biological activities not found in other similar compounds. Its intricate structure allows for diverse interactions within biological systems, making it a candidate for further research into therapeutic applications.